1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic system comprising a pyrazole fused with a quinoline nucleus. Such derivatives are pharmacologically significant, exhibiting anticancer, anti-inflammatory, and receptor-targeting activities (e.g., benzodiazepine receptors, COX-2 inhibition) . The target molecule features a 3-chloro-4-fluorophenyl group at position 1, a phenyl group at position 3, and two fluorine atoms at positions 6 and 8 of the quinoline core. These substituents likely enhance metabolic stability, lipophilicity, and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF3N3/c23-17-10-14(6-7-18(17)25)29-22-15-8-13(24)9-19(26)21(15)27-11-16(22)20(28-29)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMBUHWMGSXEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization reactions to construct the quinoline ring system.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and employing catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been investigated for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key biological targets.
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with cellular components, including DNA and proteins.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . In anticancer studies, the compound may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Properties
Key structural variations among pyrazoloquinoline derivatives influence their physicochemical and biological profiles. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Estimated based on analogs.
- Chlorine in CM787333 may confer higher potency but adds molecular weight (446.38 vs. ~430–450) .
- Bulk and Solubility : CM787333’s tert-butyl group introduces steric hindrance, possibly reducing membrane permeability, whereas C350-0671’s methoxy group improves solubility .
Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H11ClF3N3
- Molecular Weight : 409.8 g/mol
- InChIKey : OKMBUHWMGSXEED-UHFFFAOYSA-N
This compound features a pyrazolo[4,3-c]quinoline core with various substitutions that influence its biological properties.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. For instance, compounds similar to the target compound have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Table 1: Summary of Anti-inflammatory Activities
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of NO production via iNOS |
| 2m | Not specified | Inhibition of COX-2 expression |
Anticancer Potential
The anticancer properties of pyrazolo[4,3-c]quinolines have also been explored extensively. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance potency against specific cancer types .
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several pyrazolo[4,3-c]quinoline derivatives on human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited low micromolar IC50 values, suggesting strong anticancer activity.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Pathways : Targeting key enzymes involved in inflammatory and cancer pathways.
- Induction of Apoptosis : Activating apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : Interfering with signaling cascades that promote cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
